molecular formula C10H12F2N2O3S B7629137 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide

2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide

Cat. No. B7629137
M. Wt: 278.28 g/mol
InChI Key: WIQVAIYPMIVEEO-UHFFFAOYSA-N
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Description

2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide, also known as DMEB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMEB is a small molecule inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups to its substrates. This leads to the inhibition of CK2 activity and downstream cellular processes that depend on CK2, such as cell growth and survival.
Biochemical and physiological effects:
2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce the replication of viruses such as hepatitis C and human papillomavirus. 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has also been shown to reduce inflammation in animal models of arthritis and to protect against neurodegeneration in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide is a small molecule inhibitor that is easy to synthesize and has high purity. It has been shown to be effective in inhibiting CK2 activity in vitro and in vivo, making it a useful tool for studying the role of CK2 in various cellular processes. However, 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has limitations in terms of its specificity, as it can also inhibit other kinases that share structural similarities with CK2. Moreover, the effects of 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide on cellular processes may vary depending on the cell type and experimental conditions.

Future Directions

Future research on 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide could focus on improving its specificity for CK2 and identifying its downstream targets in different cellular processes. 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide could also be used in combination with other inhibitors or chemotherapeutic agents to enhance its anticancer effects. Moreover, 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide could be used to study the role of CK2 in other diseases such as diabetes and cardiovascular disease.

Synthesis Methods

The synthesis of 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide involves the reaction of 2,5-difluorobenzoyl chloride with N-(2-aminoethyl)methanesulfonamide in the presence of a base such as triethylamine. The reaction yields 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide as a white solid with a purity of over 98%.

Scientific Research Applications

2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a potential tool for studying the role of CK2 in various cellular processes. CK2 has been implicated in the development of cancer, and 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide has also been used to study the role of CK2 in viral replication, inflammation, and neurodegeneration.

properties

IUPAC Name

2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2N2O3S/c1-13-18(16,17)5-4-14-10(15)8-6-7(11)2-3-9(8)12/h2-3,6,13H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQVAIYPMIVEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCNC(=O)C1=C(C=CC(=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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